1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one, also known by its IUPAC name, is a complex organic compound that features a thiazole moiety integrated with a substituted phenyl group. This compound is classified as a thiazole derivative, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C13H13NO3S, and its unique structure contributes to its potential therapeutic effects.
The synthesis of 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one has been explored in various studies. Notably, a study by Nagamani et al. (2018) documented the synthesis of novel compounds related to this structure, highlighting methods such as condensation reactions and the use of specific catalysts to facilitate the formation of the thiazole ring.
The synthesis typically involves the following steps:
The molecular structure of 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one can be represented in two-dimensional format, illustrating its functional groups and connectivity. The compound features:
The reactivity of 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one can be assessed through various chemical reactions:
Research has shown that this compound can interact with various biomolecules, indicating its potential utility in drug design. For example, its ability to modulate cytochrome P450 enzymes suggests that it may play a role in metabolic pathways.
The mechanism of action for 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one involves several biochemical interactions:
The physical properties of 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one include:
Chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy have been employed to confirm structural integrity and purity during synthesis .
The scientific applications of 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)-ethan-1-one are diverse:
The thiazolyl ethanone scaffold represents a privileged heterocyclic framework in contemporary medicinal chemistry and drug design. Characterized by a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms, this core structure enables diverse electronic interactions critical for biological activity. The specific compound 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)ethan-1-one exemplifies advanced structural refinement within this chemotype, integrating a meta-hydroxy-para-methoxyphenyl moiety with a 5-methylthiazolyl ethanone system. This molecular architecture positions it at the intersection of synthetic accessibility and biofunctional relevance, serving as a versatile precursor for pharmacological probe development and targeted therapeutic agent design [9].
The systematic IUPAC name 1-(2-(3-Hydroxy-4-methoxyphenyl)-5-methylthiazol-4-yl)ethan-1-one provides complete stereochemical specification of this molecule. Its core consists of a thiazole ring substituted at:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1638148-85-2 |
Molecular Formula | C₁₃H₁₃NO₃S |
Molecular Weight | 263.31 g/mol |
SMILES Notation | CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)O)C(=O)C |
XLogP3-AA | 2.5 (Predicted) |
Table 2: Structural Taxonomy and Component Groups
Structural Region | Substituent/Functional Group | Chemical Significance |
---|---|---|
Aryl Domain | 3-Hydroxy-4-methoxyphenyl | Hydrogen-bond donor/acceptor capacity |
Heterocyclic Core | 5-Methylthiazole | Electron-rich π-system for target engagement |
Ketone Functionality | C4-acetyl group | Hydrogen-bond acceptor & planar conjugation |
The 3-hydroxy-4-methoxyphenyl moiety creates an ortho-quinoid electron distribution, enhancing hydrogen-bonding capabilities, while the 5-methyl group provides steric stabilization and lipophilicity modulation. The acetyl group at C4 extends π-conjugation across the thiazole ring, potentially enhancing intermolecular interactions with biological targets [2] [6]. This compound demonstrates structural kinship with bioactive analogs like 1-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethanone (CAS 54001-06-8), though the distinctive ortho-positioned phenolic hydroxyl in the title compound significantly alters its electronic profile and hydrogen-bonding capacity [5].
While the specific compound is synthetically derived, its structural components reflect biosynthetic principles observed in natural thiazole-containing metabolites. The convergent architecture arises from strategic fusion of two key precursors:
The primary biosynthetic route follows the classical Hantzsch Thiazole Synthesis, a condensation-cyclization mechanism:
For this specific hybrid molecule, retrosynthetic analysis suggests two principal approaches:
Approach A: Thiazole Ring Formation on Preformed Aryl Scaffold
3-Hydroxy-4-methoxybenzaldehyde + Bromoacetophenone → Thiazoline intermediate → Oxidation → Target compound
Approach B: Functionalization of Preformed Thiazole Core
5-Methyl-4-acetylthiazole + 2-Methoxy-5-hydroxyphenylboronic acid → Suzuki-Miyaura Coupling → Target compound
Comparative analysis with natural thiazole alkaloids (e.g., bacitracin, thiostrepton) reveals shared biosynthetic logic despite synthetic production. The 3-hydroxy-4-methoxyphenyl group mirrors lignin-derived phenolic units, while the acetyl-thiazole system resembles microbial secondary metabolites. This hybrid architecture balances hydrophilic (phenolic OH) and lipophilic (methylthiazole, methoxy) domains, achieving calculated logP values of 2.5–3.0, positioning it favorably for membrane permeability and target engagement [3] [9].
The 5-methylthiazol-4-ylethanone unit constitutes an emerging pharmacophore with demonstrated target versatility across therapeutic domains. Its significance stems from three-dimensional electronic and steric properties enabling privileged target interactions:
This motif demonstrates exceptional competence in binding kinase ATP pockets and phosphatase catalytic domains. The thiazole nitrogen acts as hydrogen-bond acceptor, while the acetyl oxygen coordinates with catalytic lysine residues. Molecular docking studies of analogs reveal:
Table 3: Bioisosteric Thiazole Scaffolds in Clinical Development
Compound | Core Structure | Therapeutic Target | Development Status |
---|---|---|---|
Dasatinib | Aminothiazole-carboxamide | BCR-ABL tyrosine kinase | FDA-approved (CML) |
Febuxostat | 2-Arylthiazole carboxylate | Xanthine oxidase | FDA-approved (gout) |
Target compound analog | 5-Methyl-4-acetylthiazole | Cdc25 phosphatase | Preclinical |
The C4 acetyl group enables structural diversification through:
This versatility is exemplified in advanced preclinical candidates where the ethanone moiety was converted to imidazo[4,5-c]pyridin-2-yl derivatives, enhancing Cdc25 inhibition (IC₅₀ improvement from μM to nM range) [3]. The phenolic hydroxyl proves critical for activity – methylation or deletion reduces potency >3-fold, confirming its role in active site hydrogen bonding [3] [9].
Table 4: Structural Analogs and Activity Influence
Compound Variant | Cdc25B IC₅₀ (μM) | NCI-60 Mean Growth Inhibition (%) |
---|---|---|
Parent thiazolyl ethanone | 3.8 ± 0.4 | 76.2 |
3-Methoxy analog (phenolic OH methylated) | 12.1 ± 1.2 | 42.7 |
Thiazole-5-H (no methyl group) | 9.6 ± 0.9 | 51.3 |
Acetyl → carboxamide | 2.1 ± 0.3 | 83.5 |
This pharmacophore’s privileged status is further evidenced by its presence in clinical-stage molecules targeting oxidative stress pathways, kinase signaling cascades, and DNA topoisomerase complexes. The structural plasticity of the 5-methylthiazol-4-ylethanone scaffold enables rational optimization across multiple therapeutic contexts, positioning it as a versatile template for next-generation drug discovery [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0